4-(叔丁基)噁唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

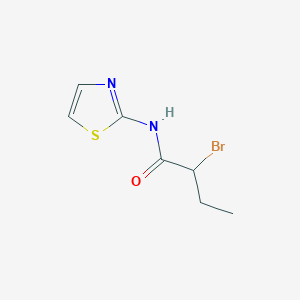

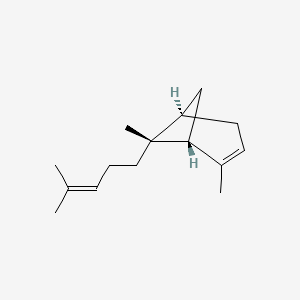

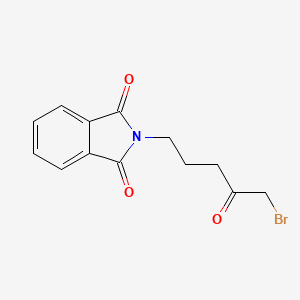

4-(tert-Butyl)oxazol-2-amine (4-TBOA) is a nitrogen-containing heterocyclic compound belonging to the oxazole family. It is a colorless solid that is soluble in organic solvents and has a melting point of 79-80 °C. 4-TBOA is an important organic building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a catalyst in organic synthesis, as a corrosion inhibitor, and as a corrosion inhibitor in food and beverage packaging.

科学研究应用

抗肿瘤活性

4-(叔丁基)噁唑-2-胺衍生物展示出显著的抗肿瘤活性。例如,一种具有这种结构的化合物对Hela细胞系表现出良好的抗肿瘤活性,IC50值为26μM (叶姣等,2015)。另一个衍生物也展示出有希望的抗肿瘤效果,特别是对Hela和Bel7402细胞系(Hu et al., 2010)。

对映选择性合成

该化合物在对映选择性合成中发挥作用。例如,将其加入马来酰亚胺可实现对四级氨基酸衍生物的访问,表明其在合成手性化合物中的实用性(Andrea-Nekane R. Alba et al., 2012)。

无金属有机合成

它在无金属有机合成中很有用,例如碘催化的苯并噁唑胺化反应,产生三级丁醇和水作为副产物,展示了一种环境友好的方法(M. Lamani & K. R. Prabhu, 2011)。

胺的不对称合成

从类似4-(叔丁基)噁唑-2-胺的化合物衍生的N-叔丁磺酰亚胺是胺的不对称合成中的关键中间体。它们由叔丁磺酰胺制备,并用于各种亲核试剂的加成(J. Ellman et al., 2002)。

DNA结合和释放

该化合物参与创建用于DNA结合和释放的基质支持的水凝胶结构,表明在诊断或病原体检测中具有潜在应用(Matthias Hartlieb et al., 2014)。

抗微生物功能

从4-(叔丁基)噁唑-2-胺衍生的带有端基季铵基团的聚(2-烷基-1,3-噁唑烷)显示出作为抗微生物剂的潜力,特别是对金黄色葡萄球菌等细菌(C. Waschinski & J. Tiller, 2005)。

胺的丁氧羰基化

该化合物用于胺的N-叔丁氧羰基化,这是肽合成中保护基的重要过程(A. Heydari et al., 2007)。

作用机制

Target of Action

Oxazole derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets . The specific targets can vary greatly depending on the substitution pattern of the oxazole ring .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action would depend on the nature of the target and the substitution pattern of the oxazole ring .

Biochemical Pathways

Oxazole derivatives have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetic properties of oxazole derivatives can be influenced by factors such as the substitution pattern of the oxazole ring and the nature of the biological target .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of 4-(tert-Butyl)oxazol-2-amine would depend on its specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxazole derivatives .

未来方向

Oxazole derivatives, including 4-(tert-Butyl)oxazol-2-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development involving 4-(tert-Butyl)oxazol-2-amine and similar compounds.

属性

IUPAC Name |

4-tert-butyl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOYMHROZMWLAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540575 |

Source

|

| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97567-79-8 |

Source

|

| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)